Product packaging for N,O-Bis-fmoc-tyr-onsu(Cat. No.:CAS No. 115136-02-2)

N,O-Bis-fmoc-tyr-onsu

Cat. No.: B050629
CAS No.: 115136-02-2
M. Wt: 722.7 g/mol
InChI Key: GTSHFUBPVSTONE-CKIGWAMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,O-Bis-fmoc-tyr-onsu is a highly specialized, protected amino acid derivative designed for efficient solid-phase peptide synthesis (SPPS). This compound features tyrosine with orthogonal protecting groups: the amine is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the phenolic hydroxyl group is also protected by a separate Fmoc group, a strategy that prevents undesirable side reactions during the coupling of subsequent amino acids. The activated ester, in the form of an N-hydroxysuccinimide (OSu) ester, facilitates rapid and high-yielding coupling to the growing peptide chain under mild conditions, minimizing racemization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H34N2O9 B050629 N,O-Bis-fmoc-tyr-onsu CAS No. 115136-02-2

Properties

CAS No.

115136-02-2

Molecular Formula

C43H34N2O9

Molecular Weight

722.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(9R)-9-phenylmethoxycarbonyloxy-9H-fluoren-4-yl]propanoate

InChI

InChI=1S/C43H34N2O9/c46-37-21-22-38(47)45(37)54-41(48)36(44-42(49)51-25-35-30-16-6-4-14-28(30)29-15-5-7-17-31(29)35)23-27-13-10-20-34-39(27)32-18-8-9-19-33(32)40(34)53-43(50)52-24-26-11-2-1-3-12-26/h1-20,35-36,40H,21-25H2,(H,44,49)/t36?,40-/m1/s1

InChI Key

GTSHFUBPVSTONE-CKIGWAMCSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)[C@@H](C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Synonyms

N,O-bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester
N,O-bis-Fmoc-Tyr-ONSu

Origin of Product

United States

Synthetic Methodologies and Reagent Design for N,o Bis Fmoc Tyr Onsu

Synthesis of N,O-Bis-Fmoc-Tyrosine N-Hydroxysuccinimide Ester (N,O-Bis-Fmoc-Tyr-ONSu)

The synthesis of this compound involves a multi-step process that begins with the preparation of key precursors and employs specific strategies to ensure the efficient and selective protection and activation of the tyrosine molecule.

The successful synthesis of the target compound hinges on the availability and purity of its constituent parts and the use of methodologies that prevent common side reactions such as oligomerization.

Fmoc-ONSu is a crucial reagent for introducing the Fmoc protecting group onto the amino and hydroxyl functionalities of tyrosine. creative-peptides.comcymitquimica.com It is a stable, crystalline solid that can be prepared by reacting 9-fluorenylmethyl chloroformate (Fmoc-Cl) with N-hydroxysuccinimide (NHS). google.comgoogle.comchemicalbook.com This reaction is typically carried out in a non-protonic organic solvent in the presence of a base to neutralize the hydrochloric acid generated. google.com Various synthetic methods have been developed to optimize the yield and purity of Fmoc-ONSu, with some processes achieving purities over 98% without the need for further refinement. google.com

Table 1: Synthesis of Fmoc-ONSu - Reaction Parameters

ReactantsCatalyst/BaseSolventReaction ConditionsYieldPurityReference
Fmoc-Cl, N-hydroxysuccinimideDiethylamineBenzeneIce bath, 2.5h then 25-30°C, 2h86.98%98.15% google.com
Fmoc-Cl, N-hydroxysuccinimideDiethylaminen-HexaneIce bath, 2h then 25-30°C, 2h79.89%98.05% google.com
Fmoc-Cl, N-hydroxysuccinimideDiethylaminen-HeptaneIce bath, 2h then 25-30°C, 2h78.91%99.03% google.com
Fmoc-Cl, N-hydroxysuccinimideMineral AlkaliVinyl Acetic MonomerStirring reaction in batchesHighHigh google.com
Fmoc-Cl, N-hydroxysuccinimideDiisopropylamineDichloromethane0°C to room temp, 16h85%Not specified chemicalbook.com

A significant challenge in the acylation of amino acids is the potential for oligomerization, where the amino acid reacts with itself to form short peptide chains. researchgate.netnih.gov To circumvent this, a common and effective strategy is the in-situ formation of O,N-bis-trimethylsilyl-amino acid intermediates. researchgate.netgoogle.com This is achieved by treating the amino acid with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in an aprotic solvent. researchgate.netthieme-connect.de

The resulting silylated intermediate has both its carboxyl and amino groups temporarily protected, which prevents self-condensation. researchgate.net This intermediate can then be directly reacted with an acylating agent like Fmoc-Cl to yield the desired N-Fmoc protected amino acid with high purity. researchgate.netgoogle.com This method is advantageous as it often avoids the need for aqueous workups to remove salts, which can be problematic. google.com The silyl (B83357) groups are readily removed during the workup, typically by treatment with a mild acid or alcohol. researchgate.net This methodology has been successfully applied to the synthesis of a variety of Nα-Fmoc amino acid derivatives. researchgate.netresearchgate.net

Chemical Reaction Pathways for the Preparation of this compound

The synthesis of this compound, or N,O-bis(fluorenylmethyloxycarbonyl)-D-tyrosine hydroxysuccinimide ester, is centered around the protection of both the α-amino group and the phenolic hydroxyl group of D-tyrosine with the fluorenylmethyloxycarbonyl (Fmoc) group, followed by the activation of the carboxyl group with N-hydroxysuccinimide (NHS). nih.gov This approach creates a stable, yet reactive, building block for peptide synthesis.

The general synthetic strategy can be outlined in two main stages:

Double Fmoc Protection of D-Tyrosine: The initial step involves the reaction of D-tyrosine with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions. To achieve protection of both the amino and hydroxyl groups, a molar excess of the Fmoc reagent is typically required. The reaction is generally carried out in a suitable solvent system, such as a mixture of an organic solvent and an aqueous basic solution, to facilitate the dissolution of the amino acid and the reaction with the Fmoc reagent. The base plays a crucial role in deprotonating the amino and hydroxyl groups, making them nucleophilic enough to attack the Fmoc reagent.

Activation of the Carboxyl Group: Once the N,O-Bis-Fmoc-D-tyrosine is formed and purified, the carboxylic acid functionality is activated to facilitate its coupling to an amino group in a subsequent peptide synthesis step. This is commonly achieved by converting the carboxylic acid into an active ester, specifically the N-hydroxysuccinimide (ONSu) ester. This reaction is typically carried out using N-hydroxysuccinimide (NHS) and a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or a more modern carbodiimide (B86325) reagent, in an anhydrous organic solvent. The resulting this compound is a stable, crystalline solid that can be isolated and purified.

A plausible reaction scheme is depicted below:

Step 1: Double Fmoc Protection D-Tyrosine + 2 Fmoc-Cl (or Fmoc-OSu) --(Base, Solvent)--> N,O-Bis-Fmoc-D-Tyrosine

Step 2: ONSu Ester Formation N,O-Bis-Fmoc-D-Tyrosine + N-Hydroxysuccinimide --(Coupling Agent, Anhydrous Solvent)--> this compound

This synthetic approach ensures that both reactive sites on the tyrosine side chain, in addition to the alpha-amino group, are protected, preventing unwanted side reactions during peptide synthesis. nih.gov The use of the ONSu ester provides a balance of reactivity and stability, making it an effective acylating agent. nih.govenamine.net

Optimization of Reaction Conditions for Reagent Formation, Purity, and Yield

The successful synthesis of this compound with high purity and yield hinges on the careful optimization of several reaction parameters. These parameters influence the efficiency of both the protection and activation steps, as well as the minimization of side products.

Key parameters for optimization include:

Stoichiometry of Reactants: The molar ratio of D-tyrosine to the Fmoc-reagent in the first step is critical. A sufficient excess of the Fmoc reagent is necessary to ensure the complete protection of both the amino and hydroxyl groups. In the second step, the stoichiometry of N,O-Bis-Fmoc-D-tyrosine, NHS, and the coupling agent must be carefully controlled to drive the reaction towards the desired product and minimize the formation of by-products.

Reaction Temperature: Both the protection and activation reactions are typically conducted at controlled temperatures. The initial protection reaction may be carried out at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions, followed by a period at room temperature to ensure completion. The activation step is also often performed at reduced temperatures to prevent the decomposition of the active ester and other side reactions.

Base Selection and Concentration: In the protection step, the choice and concentration of the base (e.g., sodium carbonate, sodium bicarbonate, or an organic base like triethylamine) are important to maintain the appropriate pH for the reaction to proceed efficiently without causing the degradation of the Fmoc group.

Reaction Time: The duration of each reaction step needs to be optimized to ensure maximum conversion to the desired product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Purification Methods: The purification of the intermediate N,O-Bis-Fmoc-D-tyrosine and the final product this compound is critical for achieving high purity. Recrystallization is a common method for purifying both the intermediate and the final product. The choice of solvent for recrystallization is determined by the solubility characteristics of the compound and its impurities.

The following table summarizes key optimization parameters based on general knowledge of Fmoc chemistry:

ParameterProtection Step (N,O-Bis-Fmoc-D-Tyrosine)Activation Step (this compound)
Key Reactants D-Tyrosine, Fmoc-Cl or Fmoc-OSu, BaseN,O-Bis-Fmoc-D-Tyrosine, NHS, Coupling Agent (e.g., DCC)
Typical Solvent Dioxane/Water, Acetone/WaterAnhydrous THF, DCM, or Ethyl Acetate
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time Several hours to overnight2-12 hours
Work-up/Purification Acidification, Extraction, RecrystallizationFiltration of by-products, Recrystallization

By systematically optimizing these conditions, it is possible to maximize the yield and purity of the this compound reagent.

Purity Assessment and Quality Control of the this compound Reagent

Ensuring the high purity of the this compound reagent is paramount for its successful application in peptide synthesis. Impurities can lead to the formation of undesired side products, complicating the purification of the final peptide and potentially affecting its biological activity. A comprehensive quality control process typically involves a combination of chromatographic and spectroscopic techniques.

Common impurities that can arise during the synthesis include:

Unreacted Starting Materials: Residual D-tyrosine, N,O-Bis-Fmoc-D-tyrosine, or N-hydroxysuccinimide.

Side Products from the Protection Step: Mono-Fmoc-tyrosine derivatives (N-Fmoc-Tyr or O-Fmoc-Tyr).

By-products from the Activation Step: Dicyclohexylurea (DCU) if DCC is used as the coupling agent, and other activated species.

Enantiomeric Impurities: The presence of the L-enantiomer of tyrosine.

The following analytical methods are commonly employed for purity assessment:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for determining the chemical purity of the this compound reagent. By using a suitable column and mobile phase gradient, it is possible to separate the main product from its impurities. The purity is typically expressed as a percentage of the total peak area. Chiral HPLC can also be used to assess the enantiomeric purity and ensure the absence of the L-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of this compound. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure, confirming the presence of the two Fmoc groups, the tyrosine backbone, and the succinimidyl ester moiety. The absence of signals corresponding to impurities can also be verified.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can provide an accurate mass measurement, which should correspond to the theoretical mass of this compound.

Melting Point: A sharp and defined melting point range is indicative of a high degree of purity for a crystalline solid.

The table below outlines the typical quality control specifications for a high-purity this compound reagent.

Analytical MethodSpecificationPurpose
HPLC Purity ≥98%Quantifies chemical purity
Chiral HPLC ≥99.5% D-enantiomerEnsures enantiomeric integrity
¹H NMR Conforms to structureConfirms chemical identity and structure
Mass Spectrometry Conforms to theoretical massConfirms molecular weight
Appearance White to off-white crystalline solidVisual inspection for quality

Rigorous adherence to these quality control measures ensures that the this compound reagent is suitable for its intended use in high-quality peptide synthesis.

Applications of N,o Bis Fmoc Tyr Onsu in Peptide Chemistry and Chemical Biology

Facilitating the Introduction of Oxidative Iodination Sites in Peptides

A primary application of N,O-Bis-Fmoc-Tyr-ONSu is to introduce a site for oxidative iodination into peptides, especially those that are sensitive to acidic conditions. nih.gov This is crucial for producing radiolabeled peptide ligands, which are indispensable tools in biochemical and pharmacological research.

Mechanistic Basis of Radioiodination and its Importance in Ligand-Receptor Interaction Studies

Radioiodination is a process where a radioactive isotope of iodine, most commonly Iodine-125 (¹²⁵I), is incorporated into a molecule. In peptides, this is typically achieved by the oxidative iodination of a tyrosine residue. The resulting radiolabeled peptide, or radioligand, allows for highly sensitive detection and quantification of receptor binding. This technique is fundamental to ligand-receptor interaction studies, enabling the determination of binding affinities, receptor density, and the kinetics of association and dissociation. nih.govnih.gov The high specific radioactivity that can be achieved, often around 2000 Ci/mmol, provides the sensitivity needed to detect the small quantities of receptors present in biological samples. nih.govnih.gov

The use of this compound is particularly advantageous because it provides a protected tyrosine derivative that can be incorporated into a peptide during solid-phase synthesis. nih.govnih.gov The fluorenylmethyloxycarbonyl (Fmoc) groups protect both the alpha-amino group and the phenolic hydroxyl group of the tyrosine. nih.gov These protecting groups are base-labile, meaning they can be removed under mild basic conditions, thus avoiding the harsh acidic conditions that can damage sensitive peptides, such as those containing a sulfated tyrosine residue, which is critical for the biological activity of some peptides like cholecystokinin (B1591339). nih.govdokumen.pub

Specific Applications in the Derivatization of Cholecystokinin (CCK) Family Peptides

The cholecystokinin (CCK) family of peptides presents a prime example of the utility of this compound. nih.gov CCK peptides are crucial signaling molecules in the gastrointestinal and central nervous systems. A key feature of CCK is a sulfated tyrosine residue that is essential for high-affinity binding to the CCK1 receptor but is susceptible to degradation under acidic conditions. nih.govdokumen.pub

The traditional methods for introducing a radioiodination site often involve harsh chemical conditions that can degrade the acid-labile sulfate (B86663) group. This compound circumvents this issue by allowing the incorporation of a protected D-tyrosine residue at the N-terminus of the peptide. nih.gov The D-enantiomer is used to confer resistance to aminopeptidases, thereby increasing the stability of the resulting radioligand. nih.gov Once the peptide is synthesized and the Fmoc groups are removed, the exposed tyrosine can be radioiodinated under mild oxidative conditions, preserving the integrity of the sulfated tyrosine within the peptide sequence. nih.gov

Peptide ApplicationReagent UsedKey Feature
Introduction of Iodination SiteN,O-bis-fluorenylmethyloxycarbonyl-D-tyrosine hydroxysuccinimide esterBase-labile protection of amino and hydroxyl groups. nih.gov
CCK Peptide DerivatizationN,O-Bis-Fmoc-D-Tyr-ONSuAllows iodination of acid-labile peptides. nih.gov

Role in Generating Radioligands for Receptor Binding and Functional Assays

The ability to generate high-affinity, high-specific-activity radioligands is crucial for characterizing receptor binding and function. nih.govescholarship.org By using this compound to create peptide analogues, researchers can produce radioligands that bind with high affinity to their target receptors. nih.gov For instance, a synthetic probe for the CCK receptor, D-Tyr-Gly-Asp-Tyr(OSO₃H)-Nle-Gly-Trp-Nle-Asp-Phe-NH₂, synthesized using this reagent, was shown to be fully biologically active and could be radioiodinated to a high specific radioactivity of 2000 Ci/mmol. nih.gov This radioligand bound with high affinity to the pancreatic CCK receptor, enabling detailed binding studies and functional assays. nih.gov These radioligands are instrumental in competitive binding assays to determine the affinity of other, non-labeled compounds and in autoradiography to visualize the distribution of receptors in tissues. scispace.comnih.gov

Synthesis of Affinity-Labeling Probes for Receptor Characterization and Mapping

Beyond its use in creating radioligands for reversible binding studies, this compound is also pivotal in the synthesis of affinity-labeling probes. These probes form a covalent bond with the receptor, allowing for its identification and the mapping of its ligand-binding domain. nih.gov

Design and Synthesis of Novel Ligand Probes Incorporating N,O-Bis-Fmoc-D-Tyr-ONSu

Affinity-labeling probes are designed to first bind specifically and with high affinity to the receptor and then to react with a nearby amino acid residue to form a stable, covalent linkage. The synthesis of these probes often involves incorporating a photoreactive group into the peptide ligand. N,O-Bis-Fmoc-D-Tyr-ONSu plays a crucial role in this process by providing a site for radioiodination that is distinct from the photoreactive moiety. nih.gov

The D-tyrosine introduced via N,O-Bis-Fmoc-D-Tyr-ONSu serves a dual purpose. Firstly, its free amino group, exposed after the removal of the Fmoc protection, can be a site for cross-linking. nih.gov Secondly, the aromatic ring of the tyrosine provides a site for radioiodination, enabling the detection of the covalently labeled receptor. nih.gov This approach has been successfully used to synthesize novel affinity-labeling probes for the CCK receptor. nih.gov

Application in Cholecystokinin Receptor (CCKR) Studies for Identifying Hormone-Binding Sites

The application of affinity-labeling probes synthesized using N,O-Bis-Fmoc-D-Tyr-ONSu has been particularly fruitful in the study of the cholecystokinin receptor (CCKR). nih.gov By using a probe that incorporates D-tyrosine at the N-terminus, researchers have been able to covalently label the hormone-binding site of the CCK receptor. nih.gov

For example, a synthetic probe was created that was fully biologically active, could be radioiodinated to high specific radioactivity, and bound with high affinity to the pancreatic CCK receptor. nih.gov Upon photolysis, this probe covalently labeled the hormone-binding site, allowing for the identification of a protein with a molecular weight of 85,000-95,000 as the CCK receptor. nih.gov This technique provides direct evidence for which protein in a complex mixture is the receptor and can be further used with protein sequencing techniques to identify the specific amino acid residues that constitute the binding pocket. nih.gov

Probe TypeApplicationKey Finding
Affinity-Labeling ProbeCCK Receptor CharacterizationCovalently labeled the hormone-binding site of the CCK receptor. nih.gov
Photolabile CCK AnalogueIdentification of Hormone-Binding SitesIdentified the CCK receptor as a protein with a molecular weight of 85-95 kDa. nih.gov

Contribution to Secretin Receptor (SecR) Ligand Design and Receptor-Ligand Interaction Analysis

The chemical reagent this compound has been instrumental in advancing the understanding of the Secretin Receptor (SecR), a member of the class B G protein-coupled receptor family. Its primary contribution lies in the synthesis of specialized peptide probes used to investigate the intricate interactions between the secretin peptide and its receptor.

Researchers have utilized derivatives of this compound to create photoaffinity labels, which are powerful tools for elucidating the spatial arrangement of the ligand-receptor complex. oup.compsu.edu For instance, a photolabile probe, [Tyrosine (Tyr)¹⁰,(BzBz)Lys¹⁸]rat secretin-27, was synthesized to identify contact points between the secretin ligand and the SecR. oup.com This probe, which was a full agonist, successfully labeled the SecR within its amino-terminal tail, specifically at receptor residue Arginine¹⁴. oup.com Such studies provide direct evidence of proximity between specific residues, offering critical constraints for developing and refining molecular models of the receptor-hormone complex. oup.compsu.edu

The synthesis of these probes often involves incorporating a residue for oxidative radioiodination, a process facilitated by reagents like N,O-bis-Fmoc-D-Tyr-ONSu. psu.edu This allows for the creation of high-specific-activity radioligands, such as ¹²⁵I-[Tyr¹⁰]rat secretin-27, which are essential for standard receptor binding assays. oup.com These assays are used to characterize the binding affinity and kinetics of newly designed secretin analogues and probes with the SecR expressed in cell lines like Chinese hamster ovary (CHO) cells. oup.compsu.edu

The data gathered from these photoaffinity labeling and binding studies have been pivotal in building a more accurate homology model of the SecR's amino terminus and its interaction with the secretin peptide. psu.edu This detailed molecular understanding is crucial for the rational design of novel SecR ligands with tailored pharmacological properties. oup.comnih.gov

General Utility in the Preparation of Peptide Analogues and Modified Peptides

Application in the Synthesis of Acid-Labile Peptide Analogues

This compound and its D-enantiomer counterpart, N,O-bis-Fmoc-D-Tyr-ONSu, are particularly valuable for the synthesis of peptide analogues that are sensitive to acidic conditions. nih.gov Many biologically important peptides, including cholecystokinin (CCK), contain modifications like sulfated tyrosine residues that are unstable in the strong acids typically used for final deprotection in Boc-based solid-phase peptide synthesis. nih.goved.ac.uk

The key advantage of the N,O-bis-Fmoc protecting group strategy is that both the α-amino and the phenolic hydroxyl groups of the terminal tyrosine are protected by the base-labile Fmoc group. nih.govelsevierpure.com This allows for the introduction of a tyrosine residue at the N-terminus of a peptide, followed by the removal of both Fmoc groups under mild basic conditions (e.g., with piperidine), thus avoiding acid exposure. nih.govelsevierpure.com

A prime example of this application is the synthesis of a novel affinity-labeling probe for the cholecystokinin (CCK) receptor. nih.gov Researchers synthesized a CCK analogue, D-Tyr-Gly-Asp-Tyr(OSO₃H)-Nle-Gly-Trp-Nle-Asp-Phe-NH₂, which is acid-labile due to the sulfated tyrosine. nih.gov The N-terminal D-Tyrosine was introduced using N,O-bis-Fmoc-D-Tyr-ONSu. nih.gov This synthetic probe was fully biologically active, could be radioiodinated to high specific radioactivity, and bound with high affinity to the pancreatic CCK receptor. nih.gov This methodology demonstrates the reagent's utility for creating a wide variety of analogues of CCK and other acid-sensitive peptides. nih.gov

Peptide Probe SynthesizedKey FeatureApplicationSource
D-Tyr-Gly-Asp-Tyr(OSO₃H)-Nle-Gly-Trp-Nle-Asp-Phe-NH₂Contains acid-labile sulfated TyrosineAffinity-labeling probe for the cholecystokinin (CCK) receptor nih.gov

Scope in Fmoc Solid-Phase Peptide Synthesis for Site-Specific Tyrosine Incorporation and Subsequent Derivatization

This compound is well-suited for Fmoc solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. Its structure allows for the specific incorporation of a tyrosine residue, which can then be further modified. The reagent is an N-hydroxysuccinimide (ONSu) ester, which is highly reactive towards the free amino group of a resin-bound peptide, ensuring efficient coupling. nih.gov

The dual Fmoc protection is a critical feature. In standard Fmoc-SPPS, amino acids are added with their α-amino group protected by Fmoc and their side chains protected by acid-labile groups. oregonstate.edu this compound is used to acylate the N-terminal amino group of the peptide chain. The subsequent treatment with a base like piperidine (B6355638) removes both the α-amino Fmoc group and the O-Fmoc group from the tyrosine side chain simultaneously. nih.govelsevierpure.com This unmasks both the terminal amine and the phenolic hydroxyl group, making the latter available for derivatization.

A primary application for this subsequent derivatization is the introduction of a site for oxidative iodination. nih.gov The exposed tyrosine phenol (B47542) is readily labeled with iodine radioisotopes (e.g., ¹²⁵I), creating high-specific-activity radiolabeled peptides. psu.edunih.govnih.gov These radioligands are indispensable for receptor binding assays and affinity labeling experiments. oup.comnih.gov For example, this reagent was used to introduce an N-terminal D-tyrosine into a cholecystokinin analogue, which served as an oxidative iodination site for creating a radiolabeled probe. nih.gov This strategy provides a reliable method for placing a label at a specific site, often the N-terminus, which is crucial for structure-activity relationship studies.

Reagent FeatureUtility in Fmoc-SPPSSubsequent Derivatization
ONSu Ester Efficient coupling to N-terminal amine of peptide-
Dual Fmoc Protection Compatible with standard Fmoc deprotection cyclesExposes both α-amino and phenolic hydroxyl groups
Exposed Tyr Phenol -Site for oxidative radioiodination (e.g., with ¹²⁵I)

Potential for Orthogonal Functionalization and Bioconjugation Strategies

The use of this compound inherently relies on the principle of orthogonal protection, which is fundamental to complex peptide synthesis and modification. wiley-vch.deresearchgate.net In peptide chemistry, an orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others. wiley-vch.de The Fmoc group is cleaved by a base, making it orthogonal to acid-labile side-chain protecting groups (like Boc or t-butyl) and photolabile groups. wiley-vch.deresearchgate.net

By using this compound to introduce a terminal tyrosine, chemists create a unique functional handle. After the base-labile removal of the two Fmoc groups, a free N-terminal amine and a phenolic hydroxyl group are revealed, while other acid-labile protecting groups on the peptide remain intact. nih.gov This exposed tyrosine residue is a versatile platform for bioconjugation.

While radioiodination is a common modification, the tyrosine phenol can participate in other chemoselective reactions. For example, the "tyrosine-click" reaction with 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) allows for the attachment of various molecules, such as fluorophores, drugs, or polyethylene (B3416737) glycol (PEG) chains, under mild conditions. nih.gov This opens up possibilities for creating sophisticated bioconjugates, including antibody-drug conjugates or peptides with enhanced stability and targeting efficiency. nih.govrjsocmed.com The ability to site-specifically install a tyrosine using this compound provides a precise point of attachment, avoiding the random modification of other residues and preserving the peptide's biological activity. whiterose.ac.uk

Methodological Considerations and Advanced Strategies in Utilizing N,o Bis Fmoc Tyr Onsu

Integration of N,O-Bis-Fmoc-Tyr-ONSu into Automated and Manual Solid-Phase Peptide Synthesis Protocols

The successful use of this compound hinges on a thorough understanding of its behavior within the established framework of SPPS, particularly its compatibility with standard protection schemes, its kinetic profile during coupling, and the stability of its protecting groups under various reaction conditions.

The most prevalent strategy in modern SPPS is the Fmoc/tBu orthogonal protection scheme. iris-biotech.de This methodology relies on the use of the base-labile Fmoc group for temporary protection of the Nα-amine and acid-labile groups, such as tert-butyl (tBu), for the semi-permanent protection of reactive amino acid side chains. iris-biotech.denih.gov Deprotection of the Nα-Fmoc group is typically achieved using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), while the tBu and other acid-labile groups are removed concurrently with resin cleavage using strong acids like trifluoroacetic acid (TFA). iris-biotech.deuci.edu

This compound introduces a significant deviation from this standard orthogonal approach. While the Nα-Fmoc group serves its conventional role as a temporary protecting group, the O-Fmoc group on the phenolic side chain is also base-labile. nih.gov Consequently, during the piperidine treatment intended to remove the Nα-Fmoc for subsequent peptide chain elongation, the O-Fmoc group is also cleaved. chempep.com This renders the O-Fmoc a temporary, rather than a semi-permanent, side-chain protecting group. This behavior is not compatible with syntheses where sustained protection of the tyrosine hydroxyl group is required throughout the entire chain assembly. However, it is precisely this feature that enables specific advanced strategies, such as on-resin side-chain modification.

Table 1: Comparison of Protecting Group Lability in Fmoc/tBu SPPS

Protecting Group Typical Application Deprotection Reagent Stability
Nα-Fmoc Temporary α-amino protection 20% Piperidine in DMF Labile
Side-Chain tBu Semi-permanent hydroxyl/carboxyl protection 95% Trifluoroacetic Acid (TFA) Stable to Piperidine
O-Phenolic Fmoc Temporary hydroxyl protection 20% Piperidine in DMF Labile

This compound is supplied as an N-hydroxysuccinimide (ONSu) ester, which is a well-established method for activating the carboxyl group for amide bond formation. ub.edu This pre-activation generally leads to high coupling efficiency and favorable reaction kinetics. The use of active esters like ONSu esters is a common strategy to facilitate rapid and complete coupling, minimizing the risk of deletion sequences in the final peptide product. iris-biotech.de

Table 2: Factors Influencing Coupling Efficiency in SPPS

Factor Description Impact on this compound
Activation Method The chemical strategy used to make the carboxyl group reactive. The ONSu active ester promotes efficient and rapid coupling. ub.edu
Solvent The medium for the reaction, typically DMF or NMP. Standard SPPS solvents are suitable; ensuring high-quality, amine-free DMF is crucial. uci.edu
Steric Hindrance Physical obstruction near the reaction site due to bulky amino acids or resin aggregation. Can slow reaction kinetics, potentially requiring longer coupling times or double coupling.
Reaction Monitoring Methods to assess reaction completion. Standard methods like the Kaiser test are applicable to ensure complete incorporation. iris-biotech.de

The stability of the protecting groups is paramount for achieving high yield and purity in the final peptide product. The Fmoc group is known to be completely stable to the acidic conditions used for final cleavage but is, by design, labile to basic conditions. publish.csiro.au The critical consideration for this compound is the simultaneous lability of both the Nα-Fmoc and the O-Fmoc groups to piperidine.

Selective Deprotection Strategies for N,O-Bis-Fmoc-Tyrosine Residues within Synthesized Peptides

The use of this compound enables advanced synthetic routes that rely on the strategic and timed deprotection of the tyrosine side chain while the peptide remains anchored to the solid support.

True differential removal of the two Fmoc groups using distinct chemical conditions is not feasible, as both are susceptible to the same base-catalyzed β-elimination mechanism. chempep.com In this context, "differential removal" refers to the strategic consequence of the deprotection step rather than a chemically selective process. When a standard 20% piperidine solution is applied to the resin-bound peptide after the incorporation of the N,O-Bis-Fmoc-Tyrosine residue, both Fmoc groups are removed simultaneously.

This action achieves two objectives in a single step:

Nα-Amine Deprotection: The removal of the Nα-Fmoc group exposes the terminal amine, allowing for the continuation of peptide chain elongation in the subsequent coupling cycle.

Side-Chain Deprotection: The concurrent removal of the O-Fmoc group unmasks the phenolic hydroxyl group of the tyrosine residue.

This process effectively creates a specific window in the synthesis where a single tyrosine residue is unprotected and available for modification, while other tyrosine residues incorporated using standard Fmoc-Tyr(tBu)-OH remain protected until the final acid cleavage. guidechem.comdiscofinechem.com

The primary strategic advantage of using this compound is the ability to perform site-specific modifications on the tyrosine side chain while the peptide is still on the resin. The early and selective exposure of the phenolic hydroxyl group opens avenues for a wide range of functionalizations that are not possible in a standard Fmoc/tBu protocol where the side chain remains masked until the final deprotection step.

This on-resin modification capability is particularly valuable for synthesizing complex peptides, such as those requiring post-translational modifications. For example, the exposed hydroxyl group can be a target for:

Phosphorylation: Introducing a phosphate (B84403) group to mimic biological signaling pathways.

Sulfation: Creating sulfotyrosine residues, which are crucial for many protein-protein interactions. nih.gov

Alkylation or Acylation: Attaching custom chemical moieties, labels, or cross-linkers.

Iodination: A study utilizing the D-enantiomer, N,O-bis-Fmoc-D-Tyr-ONSu, demonstrated its utility in introducing a tyrosine residue specifically for subsequent radioiodination to create an affinity-labeling probe. nih.gov

This strategy provides precise control over the location of the modification, ensuring that only the intended tyrosine residue is altered.

Table 3: Examples of Site-Specific Modifications Enabled by O-Fmoc Deprotection

Modification Type Description Synthetic Advantage
Phosphorylation Enzymatic or chemical addition of a phosphate group (PO₄³⁻) to the hydroxyl group. Allows for the synthesis of phosphopeptides for studying kinase activity and signaling.
Sulfation Addition of a sulfo group (SO₃⁻) to create sulfotyrosine. Crucial for synthesizing peptides involved in biological recognition, such as chemokine receptor binding. nih.gov
Labeling Attachment of fluorescent dyes, biotin, or other reporter molecules. Facilitates the creation of peptide probes for use in bioassays and imaging.
Iodination Incorporation of iodine atoms onto the phenol (B47542) ring. Used to prepare radiolabeled peptides for receptor binding studies and in vivo tracking. nih.gov

Comparative Analysis with Other Tyrosine Protecting Group Strategies in Peptide Synthesis

The selection of an appropriate protecting group for the tyrosine side chain is a critical decision in the design of a solid-phase peptide synthesis (SPPS) strategy. This choice influences not only the efficiency of coupling reactions but also the final purity of the target peptide and the ease of introducing post-translational modifications. The use of this compound presents a distinct approach compared to more conventional single-protected tyrosine derivatives, offering specific advantages in certain synthetic contexts.

Distinct Advantages of Bis-Fmoc Protection for Specific Research Objectives, such as Direct Active Ester Coupling

The unique structure of this compound provides distinct advantages for specific synthetic goals. The primary advantage is that the carboxyl group is pre-activated as an N-hydroxysuccinimide (ONSu) ester. nih.gov Active esters, such as ONSu or pentafluorophenyl (OPfp) esters, are stable yet highly reactive building blocks that can be used for direct coupling without the need for in-situ activation reagents like HBTU or PyBOP. bachem.comchempep.com

This pre-activation is particularly useful for:

Introduction of a specific residue at the N-terminus: this compound can be used to efficiently couple a tyrosine residue to the N-terminus of a peptide chain or other molecules. This has been demonstrated in the synthesis of a novel affinity-labeling probe for the cholecystokinin (B1591339) (CCK) receptor, where the reagent was used to introduce a D-tyrosine at the N-terminus for subsequent radioiodination. nih.gov

Avoiding in-situ activation side reactions: In-situ coupling reagents can sometimes lead to side reactions, such as the guanidinylation of the free amino group when using uronium derivatives like HBTU. chempep.com Using a pre-formed active ester like this compound circumvents this issue.

Simplified coupling protocols: The use of active esters can simplify synthesis, particularly in manual or small-scale preparations, by eliminating the pre-activation step. chempep.com

The bis-Fmoc protection strategy ensures that the phenolic hydroxyl group remains protected during the coupling of the active ester. Following the coupling, treatment with a mild base like piperidine simultaneously removes both the Nα-Fmoc group (if it's the N-terminal residue of a growing peptide chain being acylated) and the O-Fmoc group on the newly introduced tyrosine, exposing both the new N-terminal amine for further elongation and the free phenolic hydroxyl group. nih.gov This is particularly advantageous when a free tyrosine hydroxyl is desired for subsequent modification, such as iodination. nih.govelsevierpure.com

Considerations for the Synthesis of Phosphorylated and Sulfated Tyrosine-Containing Peptides and Their Protecting Group Challenges

The synthesis of peptides containing post-translationally modified tyrosine, such as phosphotyrosine (pTyr) and sulfotyrosine (sTyr), presents significant challenges that highlight the importance of specialized protecting group strategies.

Phosphorylated Tyrosine Peptides: The synthesis of phosphopeptides requires protection of the phosphate group itself. A common approach involves using building blocks like Fmoc-Tyr(PO(OBzl)OH)-OH , where the phosphate is partially protected with a benzyl (B1604629) group, or Fmoc-Tyr(PO3tBu2)-OH , with acid-labile tert-butyl groups. nih.govnih.gov The challenge lies in the potential for side reactions and the sluggish coupling of these bulky, charged residues. Direct incorporation of unprotected Fmoc-Tyr(PO3H2)-OH is also possible but often results in incomplete coupling. nih.gov The bis-Fmoc strategy of this compound is not directly applicable to phosphorylation, as the hydroxyl group is protected by a base-labile Fmoc group, which is incompatible with the subsequent steps of peptide elongation and the stability requirements for phosphate protecting groups.

Sulfated Tyrosine Peptides: The synthesis of sulfotyrosine-containing peptides is particularly problematic due to the extreme acid lability of the tyrosine O-sulfate ester. scispace.comsigmaaldrich-jp.com This modification is often rapidly cleaved during standard TFA treatment. scispace.com To overcome this, strategies have been developed that involve:

Using highly acid-sensitive resins (e.g., 2-chlorotrityl) that allow for cleavage under very mild acidic conditions. scispace.com

Protecting the sulfate (B86663) group itself. Building blocks like Fmoc-Tyr(SO3nP)-OH , where 'nP' is a neopentyl group, have been developed. The nP group is stable to both piperidine and TFA, and is removed post-synthesis under specific mild conditions. sigmaaldrich-jp.comnih.gov Other strategies have employed dichlorovinyl (DCV) or trichloroethyl (TCE) protecting groups for the sulfate. sigmaaldrich-jp.comnih.gov

These specialized approaches for pTyr and sTyr synthesis underscore the limitations of a universal protecting group strategy. The bis-Fmoc protection of this compound, while advantageous for introducing a standard tyrosine residue via active ester coupling, is not suited for the synthesis of these modified peptides due to the base-labile nature of the side-chain protection, which does not offer the necessary orthogonality required to protect the labile sulfate or phosphate moieties throughout the entire synthesis and deprotection process.

Table 2: Protecting Group Strategies for Modified Tyrosine Residues
Modified TyrosineExample Building BlockSide-Chain Protection StrategyKey Challenge
Phosphotyrosine (pTyr)Fmoc-Tyr(PO3tBu2)-OHPhosphate protected with acid-labile groups (tBu). nih.govSluggish coupling and potential side reactions.
Sulfotyrosine (sTyr)Fmoc-Tyr(SO3nP)-OHSulfate protected with a stable group (neopentyl) removed post-cleavage. sigmaaldrich-jp.comExtreme acid lability of the unprotected sulfate ester. scispace.com

Future Research Directions and Translational Perspectives

Expansion of N,O-Bis-Fmoc-Tyr-ONSu Applications in the Development of Advanced Chemical Probes

The application of this compound as a precursor for chemical probes, particularly for affinity labeling, represents a significant area for future development. The dual, base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting groups on both the α-amino group and the side-chain hydroxyl group are central to its utility. nih.gov This protection scheme allows for its incorporation into peptides, after which both Fmoc groups can be removed under mild basic conditions, unmasking two reactive sites.

A key application has been the introduction of a D-tyrosine residue at the N-terminus of acid-labile peptides, such as cholecystokinin (B1591339) (CCK) analogs. nih.gov The use of the D-enantiomer provides resistance to aminopeptidases, enhancing the probe's stability. The exposed phenolic hydroxyl group of the tyrosine serves as a site for oxidative radioiodination, allowing for the creation of high-specific-activity radiolabeled probes (e.g., with Iodine-125) essential for receptor binding and characterization studies. nih.gov The unmasked α-amino group can then act as a cross-linking moiety. nih.gov

Future research is expected to broaden this concept to other biological systems. By modifying the core structure, this compound can be adapted to generate a variety of probes:

Fluorescent Probes: The tyrosine side chain can be modified with environmentally sensitive fluorophores, enabling the study of peptide-protein interactions and conformational changes through fluorescence spectroscopy. The N-hydroxysuccinimide ester facilitates the conjugation of fluorophores to molecules containing primary amines. rsc.org

Photoaffinity Labels: Incorporation of photoreactive groups would allow for light-induced covalent cross-linking to target receptors, providing a powerful tool for identifying and mapping binding sites with high precision.

Bifunctional Probes: The orthogonal nature of the unmasked amino and hydroxyl groups could be exploited to attach two different functionalities, such as a targeting moiety and a reporter group, onto a single scaffold.

Probe TypeKey Feature Enabled by this compoundResearch Application
Radioiodinated Affinity LabelsProvides a D-tyrosine residue for enhanced stability and a phenolic hydroxyl group for oxidative iodination. nih.govelsevierpure.comHigh-affinity receptor binding assays, receptor localization, and covalent labeling of hormone-binding sites. nih.gov
Fluorescent ProbesAllows site-specific incorporation of a tyrosine residue that can be chemically modified with a fluorophore after deprotection.Studying protein-protein interactions, conformational dynamics, and cellular imaging.
Photoaffinity LabelsEnables the introduction of a tyrosine that can be derivatized with a photoreactive cross-linking agent.Irreversible covalent labeling of target receptors to identify binding partners and map interaction interfaces.

Exploration of Novel Peptide Drug Discovery and Analog Design Methodologies

The precise control over chemical reactivity offered by bis-protected amino acids is fundamental to modern peptide drug discovery. biosynth.commasterorganicchemistry.com Peptides often suffer from limitations such as low metabolic stability and poor bioavailability. univie.ac.atnih.gov The strategic incorporation of non-canonical amino acids (like D-amino acids) or chemical modifications is a key strategy to overcome these hurdles. univie.ac.atnih.gov

This compound and similar reagents are instrumental in this process. The ability to selectively protect and deprotect specific functional groups allows chemists to build complex peptide architectures and introduce modifications at defined positions. biosynth.com

Future exploration in this area includes:

Peptide Stapling and Macrocyclization: The dual reactive sites unmasked after Fmoc removal could serve as anchor points for creating cyclic peptides. Macrocyclization is a widely used strategy to constrain peptide conformation, which can lead to increased receptor affinity, selectivity, and proteolytic stability. rsc.org

Synthesis of Peptidomimetics: This reagent can be used to synthesize peptidomimetics where the natural peptide backbone is altered to improve drug-like properties. nih.gov For example, the tyrosine residue could be part of a larger, non-natural scaffold designed to mimic a specific secondary structure like a β-turn.

Development of Peptide-Drug Conjugates (PDCs): The unmasked functional groups on the tyrosine residue could be used as handles for attaching small-molecule drugs, creating targeted therapies that deliver a cytotoxic payload specifically to cells expressing the target receptor.

The use of orthogonal protecting groups, such as the Fmoc/tBu (tert-butyl) and Boc/Bzl (benzyloxycarbonyl/benzyl) strategies, is central to these advanced synthetic efforts, allowing for the sequential construction of highly complex and functionalized peptide molecules. biosynth.comnih.gov

Design MethodologyRole of Bis-Protected Amino AcidsTherapeutic Goal
Incorporation of D-Amino AcidsReagents like N,O-Bis-Fmoc-D-Tyr-ONSu allow for the seamless integration of D-isomers into a peptide chain. nih.govIncrease resistance to proteases, prolonging plasma half-life. nih.gov
Peptide MacrocyclizationProvides specific anchor points for intramolecular cyclization after selective deprotection. rsc.orgEnhance receptor binding affinity and stability by reducing conformational flexibility.
Peptide-Drug ConjugationOffers a site-specific handle for the attachment of therapeutic payloads or imaging agents.Create targeted therapies that minimize off-target toxicity.

Development of Enhanced Synthetic Routes for this compound and Related Bis-Protected Amino Acid Derivatives

The efficiency, scalability, and purity of peptide synthesis are highly dependent on the quality of the protected amino acid building blocks. nih.gov While this compound is a powerful reagent, its synthesis and the synthesis of related multi-protected derivatives can be challenging. Future research will likely focus on improving these synthetic routes.

Key areas for development include:

Orthogonal Protection Strategies: Developing novel protecting groups that are compatible with the Fmoc group but can be removed under different, highly specific conditions would expand the molecular complexity that can be achieved. nih.gov This allows for more intricate site-specific modifications within a single peptide.

Improved Activation and Coupling Methods: The N-hydroxysuccinimide ester is a common method for activating the carboxylic acid for amide bond formation. semanticscholar.org However, research into alternative activation reagents that minimize side reactions, such as racemization, and improve coupling efficiency, especially for sterically hindered amino acids, is ongoing. chemrxiv.org

The continuous improvement in solid-phase peptide synthesis (SPPS) methodologies, for which Fmoc-protected amino acids are the cornerstone, will also drive the demand for a wider variety of high-purity, specialized derivatives. nih.govnih.gov

Q & A

Q. What ethical considerations apply when using N,O-Bis-Fmoc-Tyrosine-OSu in biomedical conjugates (e.g., antibody-drug conjugates)?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Assess cytotoxicity (MTT assays) and ensure Institutional Review Board (IRB) approval for in vivo studies. Disclose batch-specific impurities (>0.1%) in publications .

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